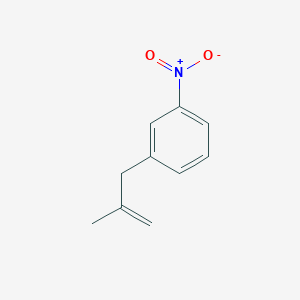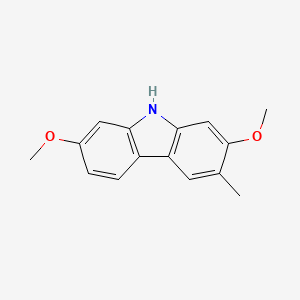
9H-Carbazole, 2,7-dimethoxy-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Carbazole, 2,7-dimethoxy-3-methyl-: is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole derivatives are known for their versatile applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 2,7-dimethoxy-3-methyl- typically involves the following steps:
Starting Material: The synthesis begins with 9H-carbazole as the core structure.
Methoxylation: Introduction of methoxy groups at the 2 and 7 positions. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Methylation: Introduction of a methyl group at the 3 position. This step can be carried out using methylating agents such as methyl iodide or methyl triflate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the substituents, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the carbazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrogenated carbazole derivatives.
Substitution Products: Various functionalized carbazole derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron transport properties.
Photocatalysis: Acts as a photocatalyst in various organic transformations.
Biology and Medicine:
Pharmaceutical Intermediates: Serves as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic applications.
Anticancer Research: Some derivatives exhibit cytotoxic activity against cancer cell lines.
Industry:
Dye and Pigment Industry: Used in the synthesis of dyes and pigments due to its stable aromatic structure.
Material Science: Incorporated into polymers and other materials to enhance their electronic and optical properties.
作用機序
The mechanism of action of 9H-Carbazole, 2,7-dimethoxy-3-methyl- involves its interaction with molecular targets through its aromatic and functional groups. The methoxy and methyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways and chemical reactions, making the compound a versatile tool in research and industry.
類似化合物との比較
2,7-Dimethoxy-9H-carbazole: Lacks the methyl group at the 3 position, which can influence its reactivity and applications.
2,7-Diphenyl-9H-carbazole:
3,6-Dimethoxy-9H-carbazole: Has methoxy groups at different positions, affecting its chemical behavior and applications.
Uniqueness: 9H-Carbazole, 2,7-dimethoxy-3-methyl- stands out due to the specific positioning of its methoxy and methyl groups, which confer unique electronic and steric properties. These modifications enhance its suitability for specific applications in organic electronics, pharmaceuticals, and material science.
特性
CAS番号 |
865855-86-3 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC名 |
2,7-dimethoxy-3-methyl-9H-carbazole |
InChI |
InChI=1S/C15H15NO2/c1-9-6-12-11-5-4-10(17-2)7-13(11)16-14(12)8-15(9)18-3/h4-8,16H,1-3H3 |
InChIキー |
RKKUHIFZWJDYRV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid](/img/structure/B12532843.png)
![[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol](/img/structure/B12532859.png)

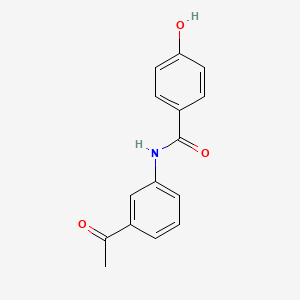


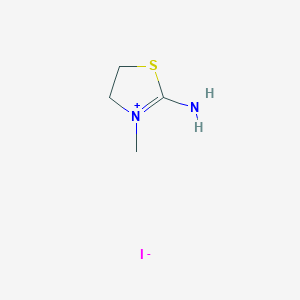
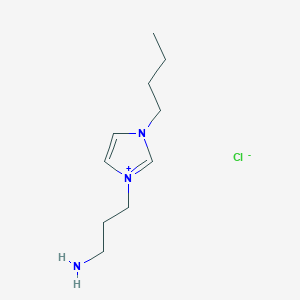
![[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol](/img/structure/B12532920.png)
![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)

![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B12532936.png)

